Bis(2-hydroxyethylthio)methane

Description

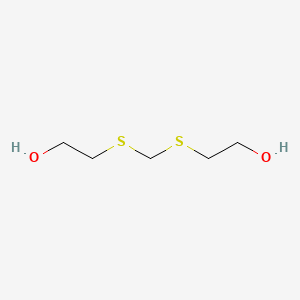

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAECBAMNQFGJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044945 | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

44860-68-6 | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44860-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044860686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[methylenebis(thio)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(METHANEDIYLDISULFANEDIYL)DIETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T42G735LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bis(2-hydroxyethylthio)methane" chemical properties and structure

An In-Depth Technical Guide to Bis(2-hydroxyethylthio)methane: Structure, Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 44860-68-6), a dithioalkanediol of significant interest to the chemical, environmental, and defense research sectors. The document delineates its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its laboratory synthesis and characterization. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via nucleophilic substitution and its analytical characterization by mass spectrometry. Its primary application as a crucial reference standard for the verification of chemical warfare agent (CWA) degradation, specifically for sesqui-mustard, is explored in detail. This guide is intended for researchers, chemists, and professionals in drug development and chemical safety who require a thorough, practical understanding of this compound.

Introduction and Significance

This compound, also known by its IUPAC name 2,2'-(Methylenebis(thio))bisethanol or as 3,5-Dithiaheptane-1,7-diol, is an organosulfur compound that has garnered significant attention beyond its role as a general chemical intermediate.[1] Its structural features—a flexible dithioacetal core flanked by two primary alcohol functionalities—impart unique chemical characteristics.

The principal driver for its study is its role as a stable, primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[2] Consequently, the detection and quantification of this compound in environmental and biological samples are critical for supporting the verification provisions of the Chemical Weapons Convention (CWC). Its availability as a pure reference standard is paramount for the development and validation of sensitive analytical methods capable of detecting trace amounts of CWA degradation products.[2] In the industrial realm, it serves as an intermediate, particularly in sectors like photographic chemical manufacturing.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a central methylene bridge linking two sulfur atoms, each connected to a 2-hydroxyethyl group. This structure allows for significant conformational flexibility and presents two primary hydroxyl groups for further chemical modification.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 44860-68-6 | [1][3] |

| Molecular Formula | C₅H₁₂O₂S₂ | [1][3] |

| Molecular Weight | 168.28 g/mol | [1][3] |

| IUPAC Name | 2,2'-(Methylenebis(thio))bisethanol | [1] |

| Physical State | Liquid | [1][3] |

| Kovats RI | 1574 (Semi-standard non-polar) | [1] |

Synthesis and Purification Protocol

Expertise & Experience Insight: The synthesis of this compound is most reliably achieved through a variation of the Williamson ether synthesis, applied here to form thioether linkages. The core of this reaction is the nucleophilic attack of a thiolate anion on an alkyl halide. We will generate the thiolate of 2-mercaptoethanol in situ using a strong base. Dibromomethane serves as the electrophilic one-carbon bridge. This Sₙ2 reaction is efficient for primary halides and provides a clean, high-yield route to the desired product.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of this compound.

Step-by-Step Synthesis Methodology

Materials:

-

2-Mercaptoethanol (≥99%)

-

Sodium hydroxide (pellets, ≥98%)

-

Dibromomethane (≥99%)

-

Ethanol (anhydrous)

-

Ethyl acetate (reagent grade)

-

Silica gel (for column chromatography)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Thiolate Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (2.2 equivalents) in anhydrous ethanol with stirring.

-

Nucleophile Addition: Cool the solution in an ice bath. Slowly add 2-mercaptoethanol (2.1 equivalents) dropwise to the basic solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This step ensures the complete formation of the sodium 2-mercaptoethanolate, the active nucleophile.

-

Alkylation: Dissolve dibromomethane (1.0 equivalent) in a small volume of anhydrous ethanol and add it to a dropping funnel. Add this solution dropwise to the stirred thiolate mixture over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 30°C using a water bath if necessary.

-

Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude liquid via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Analytical Characterization

Trustworthiness Insight: Proper characterization is non-negotiable for a reference standard. Due to its polarity and relatively low volatility, direct analysis of this compound by Gas Chromatography (GC) can be challenging. Derivatization to its bis(trimethylsilyl) ether is a standard and highly effective technique to increase volatility and improve peak shape for GC-MS analysis.[2] For liquid-phase analysis, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful technique.[2]

Protocol for GC-MS Analysis (via Silylation)

-

Sample Preparation: To 100 µL of a solution of this compound in a suitable solvent (e.g., acetonitrile) in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Derivatization: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete conversion to the bis(trimethylsilyl) ether derivative.

-

GC-MS Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

-

Instrumentation Parameters (Typical):

-

Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

Chemical Reactivity and Stability

-

Oxidation: The thioether linkages are susceptible to oxidation. Mild oxidizing agents can convert them to sulfoxides, while stronger agents can yield the corresponding bis-sulfones. This is a critical consideration for storage and handling, as aerial oxidation can occur over time.

-

Hydroxyl Group Reactions: The two primary alcohol groups can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acid chlorides.

-

Stability: The compound is relatively stable under neutral and basic conditions. In strongly acidic conditions, the thioacetal linkage may be susceptible to hydrolysis, although it is generally more robust than an oxygen-based acetal. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere.[3]

Applications in CWA Verification

The most critical application of this compound is as an analytical standard for verifying exposure to sesqui-mustard (1,2-Bis(2-chloroethylthio)ethane). Upon contact with water in the environment or in biological systems, sesqui-mustard hydrolyzes to form the stable, non-vesicant this compound.

Analytical laboratories, such as those designated by the Organisation for the Prohibition of Chemical Weapons (OPCW), use methods like LC-MS/MS to screen for this and other hydrolysis products. The presence of this compound serves as a definitive marker of the original presence of its parent CWA. The availability of a certified reference material is essential for method validation, calibration, and ensuring the accuracy and legal defensibility of these highly sensitive analyses.[2]

Safety and Handling

Authoritative Grounding: Based on the Safety Data Sheet (SDS) for CAS 44860-68-6, standard laboratory precautions are required.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to Bis(2-hydroxyethylthio)methane: Synthesis, Analysis, and Significance in Chemical Weapons Convention Verification

This guide provides a comprehensive technical overview of Bis(2-hydroxyethylthio)methane (CAS Number: 44860-68-6), a molecule of significant interest to researchers, scientists, and professionals in drug development and chemical defense. This document delves into its synthesis, analytical characterization, and its critical role as a biomarker for exposure to sulfur mustard chemical warfare agents, within the framework of the Chemical Weapons Convention (CWC).

Introduction: The Dual-Faceted Nature of a Key Analyte

This compound, also known by synonyms such as 2,2'-(Methylenebis(thio))bisethanol and 3,5-Dithiaheptane-1,7-diol, is an organosulfur compound with the molecular formula C₅H₁₂O₂S₂.[1] While it finds application as an intermediate in the photographic film industry, its primary significance in the scientific community stems from its role as a stable hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent.[2] Consequently, the detection and quantification of this molecule are paramount for the verification of the CWC, an international treaty prohibiting the use of chemical weapons. This guide will provide the foundational knowledge and practical methodologies essential for working with this important compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 44860-68-6 | [1] |

| Molecular Formula | C₅H₁₂O₂S₂ | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Appearance | Liquid | [1] |

| IUPAC Name | 2-[[2-(2-hydroxyethyl)sulfanyl]methylsulfanyl]ethanol | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 2-mercaptoethanol and a one-carbon electrophile, such as formaldehyde or dichloromethane, under basic conditions. This process hinges on the deprotonation of the thiol group of 2-mercaptoethanol to form a potent thiolate nucleophile.

Synthesis Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis using formaldehyde as the one-carbon source, which is often preferred due to its higher atom economy.

Materials:

-

2-Mercaptoethanol (≥99%)

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reactant Charging: Add 2-mercaptoethanol (e.g., 0.2 mol) and deionized water to the flask.

-

Base Addition: Slowly add a solution of sodium hydroxide (e.g., 0.2 mol in water) to the flask while stirring and cooling in an ice bath to maintain a low temperature.

-

Formaldehyde Addition: Add formaldehyde solution (e.g., 0.1 mol) dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to keep the temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Analytical Methodologies for Detection and Quantification

The reliable detection of this compound is crucial for its role in CWC verification. Due to its polarity, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization to a more volatile and thermally stable compound is a standard practice.

Derivatization for GC-MS Analysis: Trimethylsilylation

The hydroxyl groups of this compound are readily converted to trimethylsilyl (TMS) ethers, creating a derivative that is amenable to GC-MS analysis.

Caption: Workflow for the trimethylsilylation of this compound.

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

-

GC vials with inserts

Procedure:

-

Sample Preparation: Ensure the sample containing this compound is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.

-

Reagent Addition: To the dried sample in a GC vial, add a suitable volume of anhydrous pyridine (e.g., 50 µL) to dissolve the analyte.

-

Silylation: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table provides typical GC-MS parameters for the analysis of the bis-TMS derivative of this compound.

| Parameter | Recommended Setting |

| GC Column | Non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Interface Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-400 |

Significance in Chemical Weapons Convention (CWC) Verification

The CWC is an arms control treaty that outlaws the production, stockpiling, and use of chemical weapons. The Organisation for the Prohibition of Chemical Weapons (OPCW) is the implementing body for the CWC and conducts inspections to verify compliance.

This compound as a Forensic Biomarker

Sulfur mustard is a potent vesicant (blistering agent) that readily hydrolyzes in the environment and in the body. This compound is a key and stable hydrolysis product.[2] Its presence in environmental or biomedical samples serves as a definitive forensic marker of sulfur mustard exposure.[3]

OPCW Verification Procedures

OPCW designated laboratories are equipped with advanced analytical instrumentation to detect and identify chemical warfare agents and their degradation products in various matrices.[4] The analytical methods employed, such as the GC-MS protocol described above, are crucial for off-site analysis of samples collected during inspections. The unambiguous identification of compounds like this compound provides irrefutable evidence of the presence of prohibited substances.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.

General Precautions:

-

Work in a well-ventilated laboratory fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This compound is a molecule with significant implications for both industrial chemistry and international security. A thorough understanding of its synthesis, analytical chemistry, and its role as a key indicator of sulfur mustard exposure is essential for researchers in diverse fields. The protocols and information presented in this guide are intended to provide a solid foundation for the safe and effective handling and analysis of this important compound, thereby contributing to the advancement of scientific research and the upholding of international treaties such as the Chemical Weapons Convention.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, this compound. Retrieved from [Link]

-

Organisation for the Prohibition of Chemical Weapons. (2016, May 26). Report of the Scientific Advisory Board at its Twenty-Third Session. SAB-23/WP.2. Retrieved from [Link]

- Meier, U. C. (2014). Identification of Sulfur Mustard Hydrolysis Products by LC-UV-SPE NMR. CHIMIA International Journal for Chemistry, 68(3), 144-147.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Sulfur Mustard. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Verification of Sulfur Mustard Exposure in Humans through the Conversion of Protein Adducts to Free Sulfur Mustard. Retrieved from [Link]

-

Organisation for the Prohibition of Chemical Weapons. (n.d.). Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices. Retrieved from [Link]

- Meier, U. C., et al. (2013). Detection and identification of hydrolysis products of sulfur mustards at trace levels in environmental samples using liquid chromatography solid phase extraction combined with off-line nuclear magnetic resonance analysis.

Sources

"Bis(2-hydroxyethylthio)methane" molecular weight and formula

An In-Depth Technical Guide to Bis(2-hydroxyethylthio)methane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 44860-68-6), a unique organosulfur compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, spectroscopic characterization, and key applications. By synthesizing detailed protocols with insights into the underlying chemical principles, this guide serves as a critical resource for laboratory applications, from fundamental research to its specialized use as an analytical standard.

Introduction and Molecular Overview

This compound, also known by its synonym 3,5-Dithia-1,7-heptanediol, is a bifunctional molecule featuring two primary alcohol groups and a central dithioacetal linkage.[1][2] This structure imparts a unique combination of properties, including hydrophilicity from the hydroxyl groups and the distinct reactivity associated with thioethers. While it serves as a versatile chemical intermediate, its most prominent role is in the field of analytical chemistry, specifically as a primary hydrolysis product and reference standard for the verification of the Chemical Weapons Convention (CWC), related to sulfur-based chemical warfare agents like sesqui-mustard.[3] This guide will elucidate the essential technical details required for its synthesis, handling, and application in a research setting.

Physicochemical and Molecular Properties

The molecular structure and key identifiers of this compound are fundamental to its application. These properties are summarized in the table below. The presence of two hydroxyl groups makes the molecule more water-soluble than typical dithioacetals, a crucial feature for both its synthesis in aqueous media and its role as a hydrolysis product in environmental analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂S₂ | [1][2] |

| Molecular Weight | 168.28 g/mol | [2] |

| CAS Number | 44860-68-6 | [1] |

| IUPAC Name | 2-[[2-hydroxyethyl)sulfanyl]methylsulfanyl]ethanol | [1] |

| Synonyms | 3,5-Dithia-1,7-heptanediol, 2,2'-(Methanediyldisulfanediyl)diethanol | [1][2] |

| Appearance | Colorless Oil / Liquid | [1][2] |

| Density | 1.255 g/cm³ | [2] |

| Boiling Point | 357.2 °C at 760 mmHg | [2] |

| Flash Point | 173.7 °C | [2] |

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of 2-mercaptoethanol with a one-carbon electrophile that can be displaced twice. The most common and efficient laboratory-scale synthesis involves the reaction of two equivalents of 2-mercaptoethanol with a methylene source, such as dichloromethane or formaldehyde, under basic conditions.

The protocol described below is based on the reaction with dichloromethane, facilitated by a phase transfer catalyst to enhance the reaction between the aqueous and organic phases.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Mercaptoethanol (50 mmol, 3.91 g)

-

Sodium hydroxide (50 mmol, 2.00 g)

-

Dichloromethane (25 mmol, 2.13 g)

-

Phase Transfer Catalyst (e.g., Aliquat 336, 0.25 mmol, 0.10 g)

-

Deionized Water (4 mL)

-

Dichloromethane (for extraction)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Base Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide in deionized water.

-

Thiolate Formation: Cool the solution to 20°C and add 2-mercaptoethanol dropwise. The sodium hydroxide deprotonates the thiol group of 2-mercaptoethanol to form the highly nucleophilic sodium 2-sulfanylethan-1-olate in situ. This step is crucial as the thiolate is the active nucleophile.

-

Reaction Setup: To the aqueous solution, add dichloromethane and the phase transfer catalyst. The catalyst is essential for transporting the thiolate anion from the aqueous phase to the organic phase where it can react with the dichloromethane.

-

Reaction Execution: Stir the biphasic mixture vigorously at 25°C for 24 hours. The reaction proceeds via a double nucleophilic substitution (Sₙ2), where two equivalents of the thiolate displace the two chloride atoms from the dichloromethane molecule.

-

Work-up: After 24 hours, add 10 mL of dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product as a colorless oil.[2]

-

Purification: Purify the crude oil using silica gel column chromatography. A gradient elution starting with a 1:1 mixture of n-hexane/ethyl acetate is effective for separating the product from unreacted starting materials and byproducts.[2] The final product is obtained as a pure, colorless oil.

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST database.[4] For analytical purposes, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) is often employed. To improve volatility for GC analysis, the compound is frequently derivatized to its silylated form, Bis(2-trimethylsiloxyethylthio)methane.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

-

A triplet corresponding to the two equivalent methylene groups adjacent to the hydroxyl groups (-CH₂OH) at approximately 3.7 ppm.

-

A triplet for the two equivalent methylene groups adjacent to the sulfur atoms (-S-CH₂-) at approximately 2.8 ppm.

-

A singlet for the central methylene bridge (-S-CH₂-S-) at approximately 3.8 ppm.

-

A broad singlet for the two hydroxyl protons (-OH), the chemical shift of which would be dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals.

-

A signal for the two equivalent carbons of the hydroxymethyl groups (-CH₂OH) around 60-65 ppm.

-

A signal for the two equivalent carbons adjacent to the sulfur atoms (-S-CH₂-) around 35-40 ppm.

-

A signal for the central methylene carbon (-S-CH₂-S-) around 40-45 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups.

-

C-H stretching vibrations for the sp³ hybridized carbons in the 2850-3000 cm⁻¹ region.

-

A C-O stretching vibration around 1050 cm⁻¹.

-

C-S stretching vibrations, which are typically weak, would appear in the fingerprint region (600-800 cm⁻¹).

Applications in Research and Development

Primary Role as an Analytical Standard

The most critical application of this compound is as a certified reference material for the verification of the Chemical Weapons Convention. It is a known hydrolysis product of sesqui-mustard gas.[3] Its detection and quantification in environmental samples (e.g., soil, water) are key indicators for confirming the use of such chemical agents. The development of sensitive analytical methods, often using LC-MS or GC-MS, relies on having a pure, well-characterized standard of this compound for method validation and calibration.[3]

Chemical Intermediate

As a commercially produced chemical, this compound is used as an intermediate in various manufacturing processes, including the production of photographic film and other chemicals.[1] Its bifunctional nature, with two primary alcohols, allows it to be used as a building block in polymerization reactions or for the synthesis of more complex molecules. The thioether linkages can also be selectively oxidized to sulfoxides or sulfones to further modify the molecule's properties.

Potential in Medicinal Chemistry and Drug Development

While there are no widespread reports of this compound being a direct pharmaceutical intermediate, its structural motifs are of interest in drug design.

-

Thioether Linkages: Thioethers are present in numerous pharmaceutical compounds and can influence a molecule's metabolic stability and binding properties.

-

Bifunctional Spacer: The C₇ backbone with terminal hydroxyl groups makes it a candidate as a flexible linker for creating bivalent ligands or for conjugating molecules to surfaces or larger biomolecules.

-

Precursor to Biologically Active Scaffolds: The terminal alcohols can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, making it a versatile starting material for the synthesis of novel heterocyclic or acyclic compounds with potential biological activity.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on its functional groups and data from structurally similar compounds.

Hazard Assessment:

-

Eye Irritation: Alcohols and thioethers can be irritating to the eyes.

-

Skin Contact: Prolonged contact may cause skin irritation.

-

Inhalation: While it has a high boiling point, heating the substance may produce vapors. Inhalation should be avoided.

-

Ingestion: Assumed to be harmful if swallowed.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound.

-

Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood, especially when heating or transferring large quantities.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, as thioethers can be oxidized.

Conclusion

This compound is a molecule of significant utility, bridging the gap between industrial chemical synthesis and high-stakes analytical verification. Its straightforward synthesis and unique bifunctional structure make it a valuable compound for researchers. While its direct role in drug development is not yet established, its importance as a high-purity analytical standard is undeniable. This guide provides the foundational knowledge for scientists to confidently and safely utilize this compound in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 3,5-Dithioheptane-1,7-diol. [Link]

-

PubChem. Bis(2-trimethylsiloxyethylthio)methane. National Center for Biotechnology Information. [Link]

-

ChemBK. 3,5-Dithioheptane-1,7-diol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - bis(Methylthio)methane, 99+%. [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

NIST. Ethanol, 2,2'-[methylenebis(thio)]bis-. NIST Chemistry WebBook. [Link]

Sources

The Definitive Guide to Bis(2-hydroxyethylthio)methane: Synonyms, Properties, and Analytical Methodologies

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(2-hydroxyethylthio)methane, a molecule of significant interest in both industrial chemistry and forensic analysis. While not a therapeutic agent itself, its role as a key degradation product of certain chemical warfare agents makes its accurate identification and quantification critical for verification and defense research. This document delves into its chemical identity, properties, synthesis, and the state-of-the-art analytical techniques used for its detection and characterization.

Chemical Identity and Nomenclature: A Comprehensive List of Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for conducting thorough literature searches and for clear communication in a research setting. The compound is systematically named and cataloged under several identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[2-(2-hydroxyethoxy)ethyl]sulfanyl]ethanol . However, a multitude of other names and identifiers are commonly used.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Common Name | This compound | PubChem[1] |

| Systematic Name | 2,2'-(Methylenedithio)diethanol | |

| 3,5-Dithia-1,7-heptanediol | PubChem[1] | |

| Ethanol, 2,2'-[methylenebis(thio)]bis- | PubChem[1] | |

| CAS Number | 44860-68-6 | PubChem[1] |

| PubChem CID | 94785 | PubChem[1] |

| DTXSID | DTXSID0044945 | PubChem[1] |

| EC Number | 256-166-1 | PubChem[1] |

| Other Synonyms | 2,2'-(Methanediyldisulfanediyl)diethanol | PubChem[1] |

| 2-(2-Hydroxy-ethylsulfanylmethylsulfanyl)-ethanol | PubChem[1] | |

| NSC-2875 | PubChem[1] | |

| NSC-409772 | PubChem[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for predicting its environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12O2S2 | PubChem[1] |

| Molecular Weight | 168.27 g/mol | BenchChem[2] |

| Appearance | Liquid | PubChem[1] |

| IUPAC Name | 2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol | PubChem[1] |

| InChI | InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2 | PubChem[1] |

| InChIKey | GAECBAMNQFGJIM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C(CSCSCCO)O | PubChem[1] |

| Kovats Retention Index | 1574 (semi-standard non-polar) | PubChem[1] |

Synthesis and Industrial Relevance

This compound is primarily utilized as an intermediate in the chemical industry, particularly in the manufacturing of photographic films, paper, and plates.[1] While detailed proprietary synthesis methods are often not disclosed, a general synthetic approach can be inferred from fundamental organic chemistry principles. A plausible laboratory-scale synthesis involves the reaction of 2-mercaptoethanol with a suitable one-carbon electrophile, such as formaldehyde or dichloromethane, under basic conditions.

The causality behind this experimental choice lies in the nucleophilicity of the thiol group of 2-mercaptoethanol, which readily attacks the electrophilic carbon of the methylene source. The use of a base is critical to deprotonate the thiol, forming the more nucleophilic thiolate anion, thus driving the reaction to completion.

Diagram 1: Plausible Synthesis Pathway for this compound

Caption: A generalized synthetic route to this compound.

Analytical Methodologies: A Cornerstone of Chemical Verification

The primary significance of this compound in the scientific community, particularly for the target audience of this guide, stems from its role as a hydrolysis product of the chemical warfare agent sesqui-mustard.[2] Its unambiguous detection is a key component of verification activities under the Chemical Weapons Convention (CWC).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. However, the two hydroxyl groups in this compound make it relatively polar and non-volatile, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these challenges, a crucial and self-validating step of derivatization is employed. The hydroxyl groups are converted to less polar and more volatile functional groups, most commonly trimethylsilyl (TMS) ethers.[2] This is typically achieved by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The rationale for this choice is twofold:

-

Increased Volatility: The TMS ethers have a significantly higher vapor pressure than the corresponding alcohols, allowing them to be readily analyzed by GC.

-

Improved Thermal Stability: The derivatization protects the hydroxyl groups from thermal degradation at the high temperatures used in the GC inlet and column.

A self-validating GC-MS protocol for this compound would include the use of an internal standard to ensure accurate quantification and quality control checks to monitor instrument performance.

Diagram 2: Experimental Workflow for GC-MS Analysis of this compound

Caption: A typical workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound in its native form, without derivatization, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. HPLC is particularly useful for analyzing polar, non-volatile, and thermally labile compounds. A reversed-phase HPLC method can be developed to separate this compound from other hydrolysis products of chemical warfare agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive identification.

Biological Activity and Toxicity

Currently, there is limited publicly available information specifically on the toxicology of this compound. However, as with any chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment. Researchers should consult the material safety data sheet (MSDS) from the supplier for the most up-to-date safety and handling information. Given its structural similarity to other thioethers and diols, potential routes of metabolism could involve oxidation of the sulfur atoms and conjugation of the hydroxyl groups.

Applications in Drug Development and Research

While this compound is not used as a drug, its importance to the drug development and research community lies in the following areas:

-

Development of Diagnostic and Decontamination Technologies: As a stable marker for the presence of certain chemical warfare agents, it serves as a critical analyte for the development of sensitive and selective detection methods. This is vital for both military and civilian preparedness.

-

Forensic Analysis: In the event of the use of a chemical weapon, the detection of this compound in environmental or biological samples can provide crucial evidence.

-

Antidote and Therapeutic Research: Understanding the degradation pathways of chemical warfare agents, including the formation of this compound, is important for the development of effective medical countermeasures and therapies.

Conclusion

This compound, while a seemingly simple molecule, holds significant importance in the fields of industrial chemistry and chemical defense. Its numerous synonyms and identifiers necessitate a clear and comprehensive resource for researchers. The analytical methodologies for its detection, particularly GC-MS with derivatization, are well-established and provide the reliability needed for verification purposes. As research into chemical threat detection and countermeasures continues, a thorough understanding of this key degradation product will remain essential for the scientific community.

References

-

ResearchGate. HPLC analysis was used to quantify unreacted BHET and its hydrolysis... Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

Sources

The Formation of Cyclic Dithioacetals: A Mechanistic Guide to the Reaction of Bis(2-hydroxyethylthio)methane with Aldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between bis(2-hydroxyethylthio)methane and aldehydes represents a cornerstone transformation in synthetic organic chemistry, primarily for the formation of cyclic dithioacetals. This guide provides a comprehensive exploration of the underlying reaction mechanism, offering field-proven insights into experimental choices and protocol design. By delving into the acid-catalyzed pathway, including the formation of critical hemithioacetal and thionium ion intermediates, this document equips researchers with the foundational knowledge required for the successful application and optimization of this versatile reaction. Detailed experimental protocols, troubleshooting advice, and a survey of its applications in drug development underscore the practical utility of this chemical process.

Introduction: The Significance of Thioacetalization

In the landscape of organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes, with their electrophilic carbonyl carbon, are highly reactive and often require temporary masking. The formation of thioacetals, the sulfur analogs of acetals, is a robust method for protecting aldehydes.[1][2] The reaction of a dithiol, such as this compound, with an aldehyde yields a cyclic dithioacetal, a structure that is notably stable under both acidic and basic conditions.[3][4]

This compound (C₅H₁₂O₂S₂) is a unique dithiol that, upon reaction with an aldehyde, forms a seven-membered heterocyclic ring system containing two sulfur atoms and one oxygen atom (a dithiaoxocane derivative).[5] This transformation is not only pivotal for carbonyl protection but also serves as a key step in multi-step syntheses, including applications in the development of novel pharmaceutical agents. Understanding the nuances of its reaction mechanism is paramount for controlling reaction outcomes and achieving desired synthetic targets.

The Core Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a cyclic dithioacetal from this compound and an aldehyde is not a spontaneous process. It requires the presence of an acid catalyst, which can be either a Brønsted acid (e.g., H₃PW₁₂O₄₀, HCl) or a Lewis acid (e.g., BF₃, ZnCl₂), to activate the carbonyl group.[6][7][8] The generally accepted mechanism proceeds through a series of reversible nucleophilic addition and dehydration steps.[9]

Step 1: Activation of the Aldehyde The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]

Step 2: Formation of the Hemithioacetal Intermediate One of the nucleophilic sulfur atoms of this compound attacks the activated carbonyl carbon.[11] This leads to the formation of a hemithioacetal intermediate, which is the sulfur equivalent of a hemiacetal.[1]

Step 3: Formation of the Thionium Ion The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[12] The subsequent elimination of a water molecule generates a highly reactive and resonance-stabilized thionium ion intermediate.[12][13] This step is often the rate-determining step of the overall reaction.

Step 4: Intramolecular Cyclization and Deprotonation The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thionium ion. This attack results in the formation of the seven-membered ring. The final step is the deprotonation of the sulfonium ion by a base (such as the conjugate base of the acid catalyst or the solvent) to yield the neutral cyclic dithioacetal product and regenerate the acid catalyst.[12]

Visualizing the Mechanism

Caption: Acid-catalyzed mechanism for cyclic dithioacetal formation.

Experimental Protocol: Synthesis of 2-Phenyl-1,3,6-dithiaoxocane

This protocol provides a representative method for the reaction of this compound with benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Tungstophosphoric acid (H₃PW₁₂O₄₀) (0.02 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add anhydrous toluene (50 mL).

-

Reagent Addition: Add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of tungstophosphoric acid (0.02 mmol).[6]

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst.[9]

-

Extraction: Wash the organic layer with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenyl-1,3,6-dithiaoxocane.

Experimental Workflow Visualization

Caption: Step-by-step workflow for dithioacetal synthesis.

Causality, Optimization, and Troubleshooting

| Parameter | Rationale & Expert Insights | Potential Issues | Troubleshooting |

| Catalyst Choice | Brønsted acids like H₃PW₁₂O₄₀ are effective and often used in catalytic amounts.[6] Lewis acids like BF₃ etherate are also common but can be more sensitive to moisture.[8] The choice depends on substrate compatibility and desired reaction kinetics. | Incomplete reaction; side product formation. | Screen different acid catalysts (e.g., p-TsOH, Amberlyst-15). Adjust catalyst loading. |

| Solvent & Water Removal | The reaction produces water, which can shift the equilibrium back to the starting materials. Using a non-polar solvent like toluene with a Dean-Stark trap effectively removes water, driving the reaction to completion.[3] | Stalled reaction. | Ensure the solvent is anhydrous. Check for leaks in the Dean-Stark setup. Molecular sieves can be added as an alternative or supplement. |

| Temperature | Refluxing temperature is generally required to facilitate both the reaction rate and the azeotropic removal of water. | Thermal decomposition of sensitive substrates. | For sensitive aldehydes, consider running the reaction at a lower temperature with a more potent catalyst or under vacuum to remove water. |

| Stoichiometry | Using a 1:1 molar ratio of the dithiol and aldehyde is standard. A slight excess of the dithiol may be used to ensure complete consumption of a valuable aldehyde. | Unreacted starting material. | Verify the purity and accurate measurement of reagents. |

Applications in Drug Development and Research

The formation of dithioacetals is more than just a protective strategy. The resulting 1,3-dithiane (a six-membered ring analog) functionality is a key player in "umpolung" or polarity inversion chemistry.[7] While this compound forms a larger ring, the core principle of the dithioacetal group's utility remains. The protons on the carbon between the two sulfur atoms are rendered acidic and can be removed by a strong base like n-butyllithium.[14] This generates a nucleophilic carbanion, which can then be used to form new carbon-carbon bonds—a powerful tool in building the complex carbon skeletons of natural products and pharmaceutical compounds.[15]

Furthermore, the stability of the dithioacetal group allows it to be carried through multiple synthetic steps before being deprotected back to the carbonyl group, often under specific conditions using reagents like mercury(II) salts or oxidizing agents.[14] This orthogonality is highly valued in complex, multi-step syntheses common in drug discovery.

Conclusion

The acid-catalyzed reaction of this compound with aldehydes provides a reliable and efficient route to cyclic dithioacetals. A thorough understanding of the multi-step mechanism, centered on the formation of hemithioacetal and thionium ion intermediates, is crucial for any researcher in the field. This knowledge, coupled with carefully designed experimental protocols that control factors like catalysis and water removal, enables the successful synthesis of these valuable chemical entities. The dual role of the resulting dithioacetal as both a robust protecting group and a precursor for C-C bond formation ensures its continued importance in the sophisticated art of organic synthesis and drug development.

References

- List, B., & Lee, S. (2016). Catalytic Asymmetric Thioacetalization of Aldehydes.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (n.d.). This compound | CAS 44860-68-6.

- Chemeurope.com. (n.d.). Thioacetal.

- Wikipedia. (n.d.). Thioacetal.

- Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons.

- Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.

- Wikipedia. (n.d.). Protecting group.

- Study.com. (n.d.).

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.).

- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.

- YouTube. (2020, October 19).

- Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.

- BenchChem. (n.d.). Application Notes and Protocols: Bis(methylthio)

Sources

- 1. Thioacetal - Wikipedia [en.wikipedia.org]

- 2. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. This compound | C5H12O2S2 | CID 94785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 7. Thioacetal [chemeurope.com]

- 8. Khan Academy [khanacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Dithioacetal: From Obscure Discovery to a Cornerstone of Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of organic chemistry, the dithioacetal functional group stands as a testament to the transformative power of synthetic methodology. Initially encountered as a mere chemical curiosity, this sulfur-containing analogue of an acetal has evolved into an indispensable tool for synthetic chemists. Its unique stability, coupled with the remarkable ability to invert the polarity of a carbonyl carbon—a concept known as "umpolung"—has paved the way for the construction of complex molecular architectures, from life-saving pharmaceuticals to intricate natural products. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of dithioacetals, offering both foundational knowledge and practical insights for the modern researcher.

I. A Serendipitous Discovery: The Early History of Dithioacetals

The story of dithioacetals begins not with a targeted synthesis, but as a byproduct of early investigations into the odorous world of organosulfur compounds. In the late 19th century, German chemists Eugen Baumann and E. Fromm were engrossed in the study of thioketones and related substances. Their work, notably a paper published in 1889, described the reaction of acetone with hydrogen sulfide, leading to the formation of trithioacetone.[1] While their primary focus was on the intensely foul-smelling thioketones, their experiments inadvertently laid the groundwork for the synthesis of dithioacetals, which are formed through the condensation of thiols with carbonyl compounds.[2][3]

These early encounters with dithioacetals, however, did not immediately reveal their profound synthetic potential. For several decades, they remained largely a niche area of study, overshadowed by their more oxygenated cousins, the acetals. The true awakening of the dithioacetal's role in organic synthesis would have to wait for a conceptual revolution in the mid-20th century.

II. The Umpolung Revolution: Corey and Seebach's Paradigm Shift

The turning point in the history of dithioacetals arrived in 1965 with the seminal work of Elias J. Corey and Dieter Seebach.[4] Their research introduced the concept of "umpolung," or the reversal of polarity, of the carbonyl group.[5] Typically, the carbonyl carbon is electrophilic, readily attacked by nucleophiles. Corey and Seebach demonstrated that by converting an aldehyde into a cyclic dithioacetal, specifically a 1,3-dithiane, the proton on the dithioacetal carbon could be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[3][6]

This lithiated dithiane species, often referred to as an acyl anion equivalent, could then react with a wide range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[4] Subsequent hydrolysis of the dithioacetal moiety regenerates the carbonyl group, effectively achieving the net result of a nucleophilic acylation. This groundbreaking strategy, now famously known as the Corey-Seebach reaction , fundamentally changed the landscape of organic synthesis, providing a powerful new tool for carbon-carbon bond formation.[4]

Caption: The Corey-Seebach Reaction Workflow.

III. The Art of Synthesis: Formation of Dithioacetals

The preparation of dithioacetals is most commonly achieved through the acid-catalyzed condensation of a carbonyl compound with two equivalents of a thiol or one equivalent of a dithiol.[3] This reaction proceeds via the formation of a hemithioacetal intermediate.[3] A wide variety of catalysts and reaction conditions have been developed to facilitate this transformation, each with its own advantages and limitations.

A. Catalytic Systems for Dithioacetalization

The choice of catalyst is crucial for achieving high yields and chemoselectivity in dithioacetal synthesis. Both Brønsted and Lewis acids are effective promoters of this reaction.[3]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Tungstophosphoric acid[7] | Readily available, inexpensive. | Can be harsh for sensitive substrates, may require elevated temperatures. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Hafnium triflate[8] | Mild reaction conditions, high yields. | Can be moisture-sensitive, some are toxic or expensive. |

| Solid-Supported Catalysts | POCl₃-Montmorillonite,[4] Perchloric acid on silica gel[7] | Easy to handle and separate from the reaction mixture, recyclable. | May have lower activity than homogeneous catalysts. |

| Other | Iodine,[8] Lithium bromide[8] | Mild conditions, high chemoselectivity. | Substrate-dependent efficacy. |

B. Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane

This protocol provides a general procedure for the synthesis of a cyclic dithioacetal from an aldehyde and a dithiol using a Brønsted acid catalyst.

Materials:

-

Benzaldehyde

-

1,2-Ethanedithiol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add benzaldehyde (5.0 g, 47.1 mmol), 1,2-ethanedithiol (4.9 g, 52.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol) in 50 mL of toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-1,3-dithiolane as a colorless oil.

Caption: Mechanism of Acid-Catalyzed Dithioacetal Formation.

IV. Unmasking the Carbonyl: Deprotection of Dithioacetals

The stability of dithioacetals, which makes them excellent protecting groups, also presents a challenge when the carbonyl functionality needs to be regenerated.[2][9] Harsh conditions are often required for their cleavage, and a variety of methods have been developed to address this, broadly categorized into metal-mediated, oxidative, and alkylative approaches.[2]

A. Comparative Overview of Deprotection Methods

| Method | Reagents | Advantages | Disadvantages |

| Metal-Mediated | HgCl₂/CaCO₃, AgNO₃, CuCl₂ | Generally effective and reliable. | Use of toxic heavy metals, stoichiometric amounts often required. |

| Oxidative | N-Bromosuccinimide (NBS), [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Dess-Martin periodinane[10] | Metal-free, mild conditions for some substrates. | Can be sensitive to other functional groups, potential for over-oxidation. |

| Alkylative | Methyl iodide (MeI) | Effective for certain substrates. | Requires subsequent hydrolysis, MeI is toxic. |

| Miscellaneous | TMSCl/NaI,[10] Electrochemical methods[11] | Mild, metal-free alternatives. | Substrate-dependent, may require specific equipment. |

B. Experimental Protocol: Deprotection of 2-Phenyl-1,3-dithiolane

This protocol describes a common method for the deprotection of a dithioacetal using a mercury(II) salt. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.

Materials:

-

2-Phenyl-1,3-dithiolane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-phenyl-1,3-dithiolane (1.0 g, 5.5 mmol) in a mixture of acetonitrile (20 mL) and water (5 mL).

-

Add mercury(II) chloride (3.0 g, 11.0 mmol) and calcium carbonate (1.1 g, 11.0 mmol) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic precipitate.

-

Wash the filter cake with dichloromethane (2 x 20 mL).

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzaldehyde.

V. Modern Applications: Dithioacetals in Action

The utility of dithioacetals extends far beyond their role as simple protecting groups. Their unique reactivity has been harnessed in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.

A. Natural Product Synthesis

The Corey-Seebach reaction and related dithiane-based methodologies have been instrumental in the total synthesis of numerous natural products. The ability to form carbon-carbon bonds with umpolung reactivity allows for the construction of challenging structural motifs that would be difficult to access through conventional methods. For example, dithioacetal chemistry has been employed in the synthesis of complex polyketide natural products, where the iterative formation of carbon-carbon bonds is a key strategic element.

B. Drug Discovery and Development

In the realm of drug discovery, dithioacetals have found applications as key intermediates in the synthesis of active pharmaceutical ingredients. Furthermore, the dithioacetal moiety itself can be incorporated into drug candidates. A notable example is the use of methylene thioacetals as stable, non-reducible surrogates for disulfide bonds in peptide therapeutics.[12] This modification can enhance the in vivo stability of peptide drugs without compromising their biological activity.[12]

VI. Conclusion

From its humble and somewhat odorous beginnings, the dithioacetal has risen to a position of prominence in the synthetic chemist's toolbox. The conceptual breakthrough of umpolung, pioneered by Corey and Seebach, unlocked the true potential of this functional group, transforming it from a mere curiosity into a powerful instrument for molecular construction. The continued development of novel methods for both the formation and cleavage of dithioacetals, coupled with their expanding applications in complex molecule synthesis, ensures that this versatile functional group will remain a cornerstone of organic chemistry for years to come. The journey of the dithioacetal serves as a powerful reminder that even the most seemingly insignificant discoveries can, with ingenuity and a shift in perspective, revolutionize a scientific discipline.

References

-

Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link][2][9]

-

Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

-

Thioacetal. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link]

-

A RAPID AND EFFICIENT METHOD OF THIOACETALIZATION OF CARBONYL COMPOUNDS CATALYSED BY POCl3-MONTMORILLNITE. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2555-2559. [Link]

-

Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. ACS Omega, 7(8), 6566-6581. [Link]

-

Developments in the deprotection of thioacetals. Scilit. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., Ikawa, T., & Sajiki, H. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]

-

Recent developments in the greener approaches for the dithioacetalization of carbonyl compounds. Journal of Sulfur Chemistry, 42(4), 454-484. [Link]

-

Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

-

Provot, O., Yao, Y., Zhao, G., Hamze, A., & Alami, M. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

-

Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]

-

Visible-light promoted dithioacetalization of aldehydes with thiols under aerobic and photocatalyst-free conditions. Green Chemistry, 22(10), 3126-3130. [Link]

-

Recent developments of ketene dithioacetal chemistry. Semantic Scholar. [Link]

-

Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 295. [Link]

-

Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 12, 1445775. [Link]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]

-

Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal, 27(16), 4859-4863. [Link]

-

New synthetic applications of the dithioacetal functionality. Accounts of Chemical Research, 18(1), 16-23. [Link]

-

Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. CONICET. [Link]

-

Regioselective synthesis of novel ketene dithioacetals. Semantic Scholar. [Link]

-

Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 187-196. [Link]

-

Chloral hydrate. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Comprehensive list of thiol-based drugs or drugs that generate a thiol. ResearchGate. [Link]

-

Other drugs containing thioethers. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Thioacetal - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

"Bis(2-hydroxyethylthio)methane" material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Bis(2-hydroxyethylthio)methane

Introduction: A Profile of this compound

This compound, with the CAS Registry Number 44860-68-6, is an organosulfur compound characterized by a methylene bridge connecting two 2-hydroxyethylthio groups.[1][2] While its industrial applications include use as a chemical intermediate, particularly in the manufacturing of photographic materials, it holds significant importance within the scientific research community.[1] Notably, this dithioalkanediol serves as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[3] This role makes it a critical reference standard in the development and validation of analytical methods that support the verification provisions of the Chemical Weapons Convention (CWC).[3]

Given its specialized application and the general principle of prudent laboratory practice, a thorough understanding of its material safety profile is paramount for researchers, chemists, and drug development professionals. This guide provides a comprehensive, technically-grounded overview of the safety, handling, and toxicological considerations for this compound, moving beyond a standard MSDS to offer causal explanations and field-proven insights for its safe utilization in a laboratory setting.

Section 1: Chemical & Physical Identity